methyl (3S,6S,9aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxylate
Description
Methyl (3S,6S,9aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxylate (CAS: 328974-84-1) is a bicyclic pyrroloazepine derivative characterized by a fused 6-5 ring system. The compound features a tert-butoxycarbonyl (Boc)-protected amino group at the 6-position and a methyl ester at the 3-position. This stereochemically complex molecule is synthesized via multi-step organic reactions, including cyclization and protection/deprotection strategies, to achieve the desired (3S,6S,9aS) configuration. It is primarily utilized as an intermediate in pharmaceutical research, particularly in the synthesis of peptidomimetics or alkaloid-inspired compounds . Commercial availability is noted through suppliers like Bidirectional Medicine, offering standard purity (≥95%) and variable packaging (e.g., 1 g to 10 kg) at competitive pricing tiers .
Properties
Molecular Formula |
C16H26N2O5 |
|---|---|
Molecular Weight |
326.39 g/mol |
IUPAC Name |
methyl (3S,6S,9aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxylate |
InChI |
InChI=1S/C16H26N2O5/c1-16(2,3)23-15(21)17-11-7-5-6-10-8-9-12(14(20)22-4)18(10)13(11)19/h10-12H,5-9H2,1-4H3,(H,17,21)/t10-,11-,12-/m0/s1 |
InChI Key |
OIIOGKCRACRASR-SRVKXCTJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H]2CC[C@H](N2C1=O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2CCC(N2C1=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Key Functional Groups
| Feature | Description |
|---|---|
| Core Structure | Octahydropyrrolo[1,2-a]azepine bicyclic system |
| Stereochemistry | (3S,6S,9aS) configuration |
| Protective Group | (2-methylpropan-2-yl)oxycarbonyl (tert-butoxycarbonyl, Boc) on amino group |
| Functional Groups | Methyl ester, ketone (5-oxo), carbamate linkage |
This compound can be considered a Boc-protected amino acid derivative with a bicyclic lactam structure.
Preparation Methods
General Synthetic Strategy
The synthesis of methyl (3S,6S,9aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxylate generally involves:
- Construction of the bicyclic azepine core,
- Introduction of the Boc-protected amino group,
- Formation of the methyl ester,
- Installation of the 5-oxo functionality.
The key synthetic step is often the cyclization to form the bicyclic ring system, which is followed by selective protection and esterification steps.
Specific Synthetic Routes
Boc Protection of Amino Acid Derivative
Starting from the corresponding amino acid or amino alcohol precursor, the amino group is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate) in an organic solvent such as dichloromethane (DCM). This step ensures stability of the amino functionality during subsequent reactions.
Formation of the Bicyclic Azepine Core
The bicyclic core is typically synthesized via intramolecular cyclization involving nucleophilic attack of an amino or hydroxy group on an activated carbonyl or halide. This can be achieved through:
- Activation of a linear precursor containing both amino and keto functionalities,
- Use of coupling agents such as carbodiimides (e.g., EDC, DCC) to promote amide bond formation,
- Controlled heating or microwave-assisted cyclization to enhance ring closure efficiency.
Methyl Esterification
The carboxylic acid moiety is methylated using standard esterification methods, such as treatment with methanol in the presence of acid catalysts (e.g., sulfuric acid or HCl gas) or via methyl iodide and base in aprotic solvents. This step is often performed after Boc protection to avoid side reactions.
Oxidation to Introduce the 5-Oxo Group
The ketone functionality at position 5 is introduced by selective oxidation of the corresponding secondary alcohol or via direct oxidation of the bicyclic intermediate. Common oxidants include:
- Dess–Martin periodinane,
- PCC (pyridinium chlorochromate),
- Swern oxidation reagents.
The choice of oxidant depends on the sensitivity of other functional groups and the desired selectivity.
Representative Example of Preparation
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1 | Amino acid precursor + Boc2O, triethylamine, DCM, 0–25°C | Formation of Boc-protected amino acid |
| 2 | Linear precursor cyclization: EDC, HOBt, DMF, rt to 50°C | Intramolecular cyclization to bicyclic lactam |
| 3 | Esterification: MeOH, H2SO4, reflux | Methyl ester formation |
| 4 | Oxidation: Dess–Martin periodinane, DCM, 0°C | Introduction of 5-oxo group |
| 5 | Purification: Silica gel chromatography, recrystallization | Isolation of pure methyl (3S,6S,9aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo... |
Analytical Data and Research Outcomes
- Purity and Identity Confirmation: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and purity.
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C), mass spectrometry (MS), and infrared (IR) spectroscopy confirm the structure and stereochemistry.
- Yield: Typical overall yields for the multi-step synthesis range from 40% to 70%, depending on reaction scale and purification efficiency.
- Stereochemical Integrity: Chiral HPLC or optical rotation measurements ensure retention of stereochemistry at (3S,6S,9aS) centers.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Boc Protection | Boc2O, Et3N, DCM, 0–25°C, 1–3 h |
| Cyclization | EDC/HOBt, DMF, rt–50°C, 4–24 h |
| Esterification | MeOH, H2SO4, reflux, 4–6 h |
| Oxidation | Dess–Martin periodinane, DCM, 0°C, 1–2 h |
| Purification | Silica gel chromatography, recrystallization |
| Yield (overall) | 40–70% |
| Analytical Methods | HPLC, NMR, MS, IR, chiral HPLC |
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group on the amino moiety undergoes acid-catalyzed cleavage. Typical conditions involve:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C
-
HCl in dioxane (4 M, 2–4 h)
This reaction generates a free amine intermediate, which can participate in subsequent alkylation or acylation reactions.
Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis under basic conditions:
| Reagent | Conditions | Product |
|---|---|---|
| LiOH | THF/H₂O (3:1), 25°C, 12 h | Corresponding carboxylic acid |
| NaOH (aqueous) | Reflux, 6 h | Carboxylate salt (after acid workup) |
This transformation is critical for converting the ester into bioactive carboxylic acid derivatives .
Ketone Reactivity
The 5-oxo group participates in reduction and nucleophilic addition reactions:
-
Reduction : NaBH₄ in methanol selectively reduces the ketone to a secondary alcohol, though steric hindrance may necessitate optimized conditions (e.g., BH₃·THF) .
-
Grignard Addition : Organomagnesium reagents (e.g., MeMgBr) add to the ketone, forming tertiary alcohols.
Ring-Specific Reactions
The pyrroloazepine core enables unique transformations:
Ring-Opening
-
Acidic conditions (H₂SO₄, H₂O) induce ring cleavage at the lactam carbonyl, yielding linear amino acid derivatives.
Cycloadditions
-
Copper(I)-catalyzed tandem reactions (e.g., with alkynes) form bicyclic structures, leveraging the ring’s electron-deficient nature.
Protecting Group Strategies
The Boc group’s stability under basic conditions allows orthogonal protection:
| Reaction | Conditions | Outcome |
|---|---|---|
| TBS protection of hydroxyls | TBSCl, imidazole, DMF, 25°C | Selective silylation of secondary alcohols |
| Benzyl ether formation | BnBr, NaH, THF | Protection of primary alcohols |
Oxidation and Functionalization
Late-stage oxidation of saturated rings (e.g., using pyridinium chlorochromate) introduces additional ketones or epoxides, as demonstrated in related azepine systems .
Stability Under Reaction Conditions
Studies indicate the compound remains stable in:
-
Polar aprotic solvents (DMF, DMSO) at ≤60°C
-
Mild acidic/basic conditions (pH 4–9)
Decomposition occurs under strong oxidizing agents (e.g., KMnO₄) or prolonged exposure to UV light .
Key Data Table: Reaction Optimization
| Reaction Type | Optimal Catalyst | Yield Range | Key Reference |
|---|---|---|---|
| Boc deprotection | TFA | 85–92% | |
| Ester hydrolysis | LiOH | 78–85% | |
| Ketone reduction | BH₃·THF | 65–70% |
This compound’s reactivity profile underscores its utility in synthesizing complex heterocycles for pharmaceutical applications. Controlled deprotection, functional group interconversion, and ring-specific modifications enable tailored derivatization, though steric and electronic factors require careful optimization .
Scientific Research Applications
Methyl (3S,6S,9aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed to expose the active amine, which can then bind to the target site. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to the pyrroloazepine class, which shares a bicyclic framework but varies in substituents, stereochemistry, and fused ring systems. Key structural analogues include:
Physicochemical and Functional Comparisons
- Solubility : The Boc group in the target compound enhances lipophilicity compared to analogues with unprotected amines. However, the methyl ester at C3 may reduce solubility in polar solvents relative to free carboxylic acids .
- Stability : The Boc group provides hydrolytic stability under basic conditions, contrasting with acetyl or benzyl carbamates, which are more labile.
- Synthetic Utility : The target compound’s stereochemistry is critical for directing regioselective reactions, whereas analogues like compound 27 () require additional steps for cyclopropane ring formation .
Pharmacological Potential
- Antimicrobial Activity : Pyrroloazepines with electron-withdrawing groups (e.g., keto at C5) exhibit moderate activity against Gram-positive bacteria.
- Central Nervous System (CNS) Modulation : Analogues with indole moieties (e.g., compound 27) show affinity for serotonin receptors due to structural mimicry .
Biological Activity
Methyl (3S,6S,9aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxylate is a complex heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its neurotropic effects and antimicrobial properties.
Synthesis and Structural Characteristics
The compound belongs to a class of pyrrolo[1,2-a]azepines that have been synthesized through various chemical methodologies. The synthesis typically involves the cyclization of amino acids and the introduction of substituents that enhance biological activity. Structural characterization is confirmed by techniques such as NMR and IR spectroscopy.
Neurotropic Activity
Recent studies have highlighted the neurotropic properties of related heterocyclic compounds. For instance, a study on new derivatives demonstrated significant anticonvulsant and anxiolytic activities. The compound was evaluated using maximal electroshock seizure (MES) and subcutaneous pentylentetrazole (scPTZ) seizure tests. Results indicated that certain derivatives exhibited superior anticonvulsant activity compared to established drugs like ethosuximide and diazepam.
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| Ethosuximide | 60 | 200 | 3.33 |
| Diazepam | 30 | 100 | 3.33 |
| Methyl Compound | 30 | >200 | 6.67 |
This table demonstrates the protective index (PI), which indicates a favorable risk-benefit ratio for the methyl compound compared to traditional treatments .
Antimicrobial Activity
In addition to neurotropic effects, the compound exhibits notable antimicrobial properties. A screening study revealed that several derivatives possess antibacterial and antifungal activity against various pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 2 to 4 µg/mL for the most active compounds.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 4 |
| Klebsiella pneumoniae | 8 |
| Acinetobacter baumannii | 8 |
These findings suggest that the methyl compound could be a candidate for developing new antimicrobial agents .
Case Studies
A case study involving the application of similar compounds in clinical settings revealed their potential in treating conditions like epilepsy and bacterial infections. In vivo studies indicated low toxicity profiles with LD50 values exceeding 2000 mg/kg for some derivatives . Furthermore, the anti-inflammatory properties were also noted in related compounds which inhibit pro-inflammatory cytokines such as IL-1β .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
